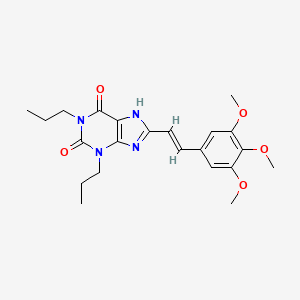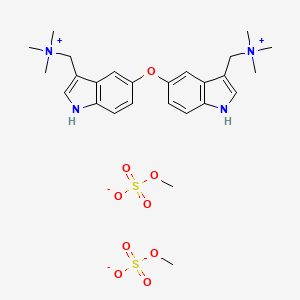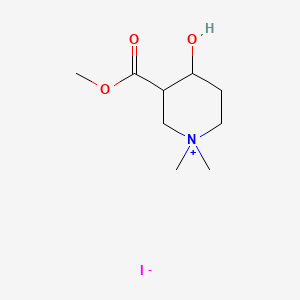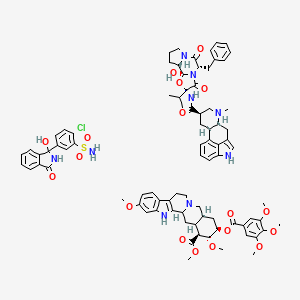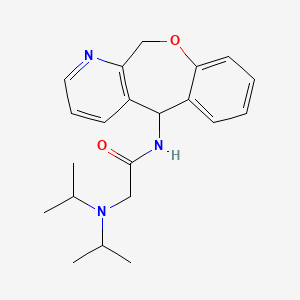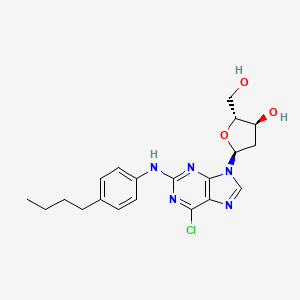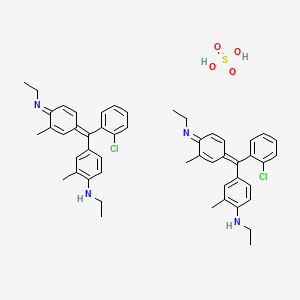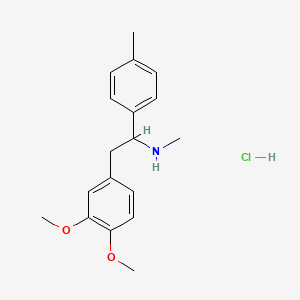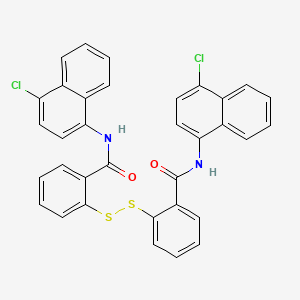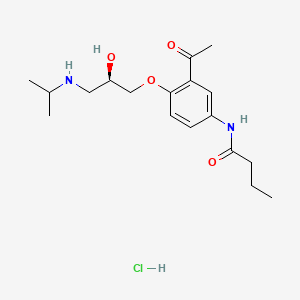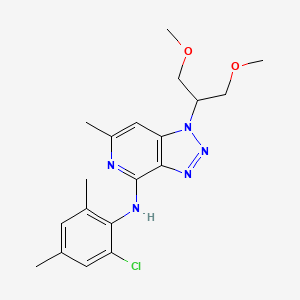
DMP-695 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMP-695 free base is a small molecule drug that acts as a corticotropin-releasing hormone inhibitor. It was initially developed by Bristol Myers Squibb Co. for the treatment of anxiety disorders and major depressive disorder . The compound has the molecular formula C19H24ClN5O2 and is known for its potential anxiolytic properties .
Vorbereitungsmethoden
The synthesis of DMP-695 free base involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the coupling of specific aromatic amines with other organic compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or chloroform and reagents such as acetic anhydride . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
DMP-695 free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine compounds like Dess-Martin periodinane, which is used for the selective oxidation of alcohols to aldehydes or ketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with Dess-Martin periodinane typically yields carbonyl compounds .
Wissenschaftliche Forschungsanwendungen
DMP-695 free base has been extensively studied for its potential therapeutic applications in treating anxiety disorders and major depressive disorder. It acts as a corticotropin-releasing hormone inhibitor, which helps reduce stress and anxiety by modulating the hypothalamic-pituitary-adrenal axis . Additionally, it has been explored for its effects on gene expression and receptor sensitivity in animal models . The compound’s unique mechanism of action makes it a valuable tool in neuroscience research and drug development.
Wirkmechanismus
The mechanism of action of DMP-695 free base involves inhibiting the corticotropin-releasing hormone receptor. By blocking this receptor, the compound reduces the release of corticotropin-releasing hormone, which in turn decreases the activation of the hypothalamic-pituitary-adrenal axis . This leads to a reduction in stress and anxiety levels. The molecular targets of this compound include specific receptors in the brain that are involved in the stress response .
Vergleich Mit ähnlichen Verbindungen
DMP-695 free base is unique compared to other corticotropin-releasing hormone inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include CP-154,526 and mifepristone, which also act as corticotropin-releasing hormone inhibitors . this compound has shown distinct anxiolytic properties in animal models, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
197799-44-3 |
|---|---|
Molekularformel |
C19H24ClN5O2 |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
N-(2-chloro-4,6-dimethylphenyl)-1-(1,3-dimethoxypropan-2-yl)-6-methyltriazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C19H24ClN5O2/c1-11-6-12(2)17(15(20)7-11)22-19-18-16(8-13(3)21-19)25(24-23-18)14(9-26-4)10-27-5/h6-8,14H,9-10H2,1-5H3,(H,21,22) |
InChI-Schlüssel |
ZQDGDIAWYBGDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)NC2=NC(=CC3=C2N=NN3C(COC)COC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



